
Halobetasol propionate
概要
説明
Halobetasol propionate is a highly potent synthetic corticosteroid used primarily for its anti-inflammatory and antipruritic properties. It is commonly applied topically to treat various skin conditions such as plaque psoriasis, eczema, and dermatitis . The chemical structure of this compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its high potency .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of halobetasol propionate involves multiple steps, starting from the basic steroid structure. The process includes halogenation, fluorination, and esterification reactions. Key intermediates are often prepared through selective halogenation and fluorination of the steroid nucleus, followed by esterification with propionic acid .
Industrial Production Methods: Industrial production of this compound typically employs high-performance liquid chromatography (HPLC) for purification and quality control. The process ensures the removal of impurities and the production of a highly pure compound suitable for pharmaceutical use .
化学反応の分析
反応の種類: ハロベタゾールプロピオネートは、次のものを含むさまざまな化学反応を起こします。
酸化: この反応は、ケトンやその他の酸化誘導体の形成につながる可能性があります。
還元: 還元反応は、ケトンをアルコールに戻すことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物: これらの反応から形成される主要な生成物には、ハロベタゾールプロピオネートのさまざまな酸化誘導体と還元誘導体が含まれ、それらは薬理学的特性についてさらに分析することができます .
4. 科学研究への応用
ハロベタゾールプロピオネートは、科学研究で幅広い用途を持っています。
科学的研究の応用
Halobetasol propionate has a wide range of applications in scientific research:
作用機序
ハロベタゾールプロピオネートは、皮膚のグルココルチコイド受容体に結合することで効果を発揮します。この結合は、炎症性サイトカインとメディエーターの放出を抑制し、炎症と痒みを軽減します。 この化合物は、ホスホリパーゼA2を阻害するリポコルチンと呼ばれる物質の産生を誘導し、それによってアラキドン酸とその代謝物の合成を減少させます .
類似の化合物:
クロベタゾールプロピオネート: 同じ皮膚疾患に使用される、もう1つの非常に強力なコルチコステロイド.
ジフロラゾンジアセテート: 同じ抗炎症作用を持つ、強力なコルチコステロイド.
ベタメタゾンジプロピオネート: 抗炎症作用と免疫抑制作用で知られています.
独自性: ハロベタゾールプロピオネートは、その高い効力と、塩素原子やフッ素原子の存在など、その有効性と安定性を高める特定の化学修飾によって、ユニークです .
類似化合物との比較
Clobetasol Propionate: Another highly potent corticosteroid used for similar dermatological conditions.
Diflorasone Diacetate: A potent corticosteroid with similar anti-inflammatory properties.
Betamethasone Dipropionate: Used for its anti-inflammatory and immunosuppressive effects.
Uniqueness: Halobetasol propionate is unique due to its high potency and specific chemical modifications, such as the presence of chlorine and fluorine atoms, which enhance its efficacy and stability .
生物活性
Halobetasol propionate is a highly potent topical corticosteroid primarily used for treating inflammatory skin conditions, including psoriasis and dermatitis. Its biological activity is characterized by significant anti-inflammatory, antiproliferative, and vasoconstrictive effects. This article explores the biological activity of this compound, supported by various studies, clinical trials, and data tables that summarize its efficacy and safety.
This compound functions through several mechanisms:
- Anti-inflammatory Effects : It inhibits the production of inflammatory cytokines and mediators, leading to reduced inflammation in affected tissues.
- Vasoconstriction : The compound causes constriction of blood vessels, which reduces redness and swelling associated with inflammatory skin diseases.
- Antiproliferative Activity : It limits keratinocyte proliferation, which is particularly beneficial in conditions like psoriasis where rapid skin cell turnover occurs.
Comparative Potency
This compound has been shown to be more potent than other corticosteroids such as clobetasol 17-propionate. A study demonstrated that halobetasol was significantly more effective in various dermatopharmacologic models, including:
- Croton Oil-Induced Ear Edema : Halobetasol exhibited superior efficacy compared to clobetasol in reducing edema in both rat and mouse models .
- Ultraviolet-Induced Dermatitis : In guinea pigs, halobetasol was distinctly more effective than clobetasol in inhibiting dermatitis .
Study Overview
Two double-blind clinical trials compared the efficacy of this compound (0.05%) cream with clobetasol 17-propionate and betamethasone dipropionate creams in patients with severe atopic dermatitis. The results showed:
- Success Rates : Halobetasol achieved an 89% success rate compared to 93% for clobetasol and 90% for betamethasone .
- Onset of Action : The onset of therapeutic effects was rapid, typically within three days for all treatments .
Phase 3 Trials
A phase 3 study assessed this compound 0.01% lotion in moderate-to-severe plaque psoriasis:
- Treatment Success : By week 8, 36.5% to 38.4% of subjects achieved treatment success compared to only 8.1% to 12.0% on vehicle control (P < 0.001) .
- Safety Profile : The lotion was well-tolerated with no significant adverse effects reported .
Summary of Clinical Findings
Study Type | Treatment Comparison | Success Rate (%) | Onset of Action (Days) | Adverse Effects |
---|---|---|---|---|
Double-Blind Trial | Halobetasol vs Clobetasol | 89 vs 93 | 3 | Skin dryness, itching |
Phase 3 Study | Halobetasol Lotion vs Vehicle | 36.5 - 38.4 vs 8.1 - 12.0 | Early as 2 | Minimal adverse effects |
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been reported:
- Skin Reactions : Dryness and itching at the application site are common .
- Adrenal Suppression : Concerns regarding adrenal suppression exist with long-term use; however, studies indicate that short-term use minimizes this risk .
Case Studies
A pooled analysis of real-world treatment outcomes highlighted the effectiveness of this compound in patients with chronic plaque psoriasis:
特性
CAS番号 |
66852-54-8 |
---|---|
分子式 |
C25H31ClF2O5 |
分子量 |
485.0 g/mol |
IUPAC名 |
[(9R,10S,13S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16?,18?,19?,22-,23-,24-,25-/m0/s1 |
InChIキー |
BDSYKGHYMJNPAB-KXBWIIEKSA-N |
異性体SMILES |
CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl |
正規SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl |
Key on ui other cas no. |
66852-54-8 |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Health Hazard |
溶解性 |
7.57e-03 g/L |
同義語 |
6 alpha-fluoroclobetasol 17-propionate 6-fluoroclobetasol 17-propionate CGP 14 458 CGP 14458 CGP-14458 halobetasol halobetasol propionate ulobetasol Ultravate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does halobetasol propionate exert its anti-inflammatory effects?
A: this compound is a potent synthetic corticosteroid. [] As such, it acts as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, it translocates into the nucleus and modulates gene expression, ultimately leading to the suppression of pro-inflammatory mediators like cytokines and chemokines. [, , ]
Q2: What is the rationale behind combining this compound with tazarotene in treating psoriasis?
A: this compound, a potent corticosteroid, primarily targets inflammation, while tazarotene, a retinoid, focuses on epidermal proliferation and differentiation. Combining them in a single formulation potentially offers a synergistic therapeutic effect by addressing multiple pathogenic pathways involved in psoriasis. [, ] Clinical trials have indeed demonstrated superior efficacy of the combined this compound/tazarotene lotion compared to the individual components or vehicle. [, , , , ]
Q3: Does this compound and tazarotene lotion demonstrate a synergistic effect in treating psoriasis, and how is it assessed?
A: Research suggests that the combination of this compound 0.01% and tazarotene 0.045% in a lotion formulation exhibits a synergistic effect in treating moderate-to-severe plaque psoriasis. This synergy was evaluated by comparing the efficacy of the combination therapy with the sum of the individual contributions of this compound and tazarotene. The results showed a greater benefit from the combined therapy, indicating synergy. []
Q4: How does the combined this compound/tazarotene lotion impact inflammatory markers in psoriatic lesions?
A: Studies show that the fixed-combination this compound and tazarotene lotion effectively reduces TNF-α and IL-17A levels in psoriatic lesions. These cytokines play significant roles in the inflammatory cascade driving psoriasis. The reduction in these markers correlates with clinical improvement observed in treated plaques. []
Q5: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C25H31ClO5F, and its molecular weight is 466.97 g/mol. []
Q6: What spectroscopic techniques are commonly employed to characterize this compound?
A: Ultraviolet-visible (UV-Vis) spectrophotometry and high-performance liquid chromatography (HPLC) coupled with UV detection are frequently used for the quantification and characterization of this compound. The UV-Vis spectrum typically shows a maximum absorbance (λ-max) around 240 nm. [, , , ]
Q7: Can this compound be mixed with ammonium lactate for topical application in psoriasis?
A: Research indicates that this compound is compatible with ammonium lactate. Studies analyzing the stability of this compound mixed with ammonium lactate lotion showed no significant degradation of the active ingredient, suggesting the possibility of combining these agents for treating psoriasis. []
Q8: What is the stability profile of this compound in topical formulations?
A: this compound exhibits good stability in various topical formulations. Studies investigating its stability under stress conditions like hydrolysis, oxidation, photolysis, and heat demonstrate its robustness. The development of stability-indicating analytical methods ensures accurate quantification even in the presence of degradation products. [, ]
Q9: How does the formulation of this compound lotion differ from cream, and what are the advantages?
A: this compound lotion utilizes a polymeric matrix technology that allows for uniform distribution of optimally sized drug particles on the skin, enhancing drug delivery. This technology also contributes to better skin hydration. Compared to the cream formulation, the lotion provides a more rapid onset and a higher level of skin moisturization. []
Q10: Are there alternative drug delivery systems for this compound beyond conventional topical formulations?
A: Researchers are exploring novel drug delivery systems, like solid lipid nanoparticles (SLNs), to enhance the therapeutic profile of this compound. Studies show that incorporating this compound into SLNs improves its skin targeting, potentially reducing systemic absorption and side effects. These SLN formulations demonstrate controlled drug release and improved accumulation in the skin, making them promising alternatives for topical delivery. []
Q11: What animal models are employed to study the efficacy of this compound in inflammatory skin conditions?
A: Researchers commonly use the croton oil ear edema model in Wistar rats to investigate the anti-inflammatory activity of this compound. This model involves inducing ear edema using croton oil, and the efficacy of this compound is evaluated by its ability to reduce the inflammation. [, ]
Q12: What are the key findings from clinical trials evaluating the efficacy of this compound 0.01% lotion in treating psoriasis?
A: Clinical trials have demonstrated the efficacy and safety of this compound 0.01% lotion in treating moderate-to-severe plaque psoriasis. These trials showed that the lotion effectively reduces the severity of clinical signs like erythema, plaque elevation, and scaling, comparable to the higher concentration this compound 0.05% cream. [, , , ]
Q13: Are there clinical trials investigating the long-term safety and efficacy of this compound/tazarotene lotion in psoriasis management?
A: Yes, long-term open-label studies have been conducted to assess the safety and efficacy of this compound 0.01%/tazarotene 0.045% lotion for up to a year. These studies demonstrated sustained efficacy and a favorable safety profile, supporting the use of this fixed-combination therapy for the long-term management of plaque psoriasis. [, ]
Q14: What is the clinical evidence supporting the use of this compound/tazarotene lotion in treating scalp psoriasis?
A: Open-label pilot studies suggest the efficacy of the fixed-combination this compound 0.01% and tazarotene 0.045% lotion in treating scalp psoriasis. The studies reported significant improvements in clinical measures, including the Investigator’s Global Assessment (IGA) and the Psoriasis Scalp Severity Index (PSSI), along with improved quality of life. []
Q15: What are the common adverse effects associated with this compound use?
A: While generally well-tolerated, this compound, especially in its higher potency formulations, might cause local skin reactions like irritation, burning, itching, dryness, or atrophy with prolonged use. []
Q16: Does the lower concentration of this compound (0.01%) in the combination lotion translate to a better safety profile?
A: Clinical trials indicate that the fixed-combination this compound 0.01%/tazarotene 0.045% lotion is well-tolerated. The lower this compound concentration in this formulation might contribute to a reduced risk of local skin reactions compared to higher potency this compound formulations or tazarotene monotherapy. [, , ]
Q17: What analytical methods are used to quantify this compound and its impurities in pharmaceutical formulations?
A: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for quantifying this compound and its related impurities in pharmaceutical formulations. The method involves separating the drug and impurities on a chromatographic column and detecting them based on their UV absorbance properties. [, , ]
Q18: How is the quality of this compound assured during manufacturing and distribution?
A: Stringent quality control measures are implemented throughout the manufacturing and distribution of this compound formulations to ensure consistent quality, safety, and efficacy. These measures include raw material testing, in-process controls during manufacturing, and final product testing against established specifications. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。